molecular formula C13H13FN2O2 B2646408 1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 2189434-69-1

1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2646408
CAS No.: 2189434-69-1
M. Wt: 248.257
InChI Key: PNVYVWLDNZGPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with acid chlorides to form anthranilates, which then undergo cyclization to form quinazolinone derivatives . The reaction conditions often include the use of acetic anhydride under reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylquinazoline-4(3H)-one
  • 3-methylquinazoline-4(3H)-one
  • 5-fluoroquinazoline-4(3H)-one

Uniqueness

1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the cyclopropylmethyl group and the fluorine atom, which can significantly influence its biological activity and chemical reactivity. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other quinazoline derivatives.

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-fluoro-3-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-15-12(17)11-9(14)3-2-4-10(11)16(13(15)18)7-8-5-6-8/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVYVWLDNZGPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC=C2F)N(C1=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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